molecular formula C10H13ClN2O B248583 N-(2-chlorophenyl)-2-(dimethylamino)acetamide

N-(2-chlorophenyl)-2-(dimethylamino)acetamide

Cat. No. B248583
M. Wt: 212.67 g/mol
InChI Key: CMHOWUYRPKANHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-chlorophenyl)-2-(dimethylamino)acetamide (CDA) is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. CDA is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 233.77 g/mol.

Scientific Research Applications

N-(2-chlorophenyl)-2-(dimethylamino)acetamide has been studied for its potential therapeutic applications in various fields of medicine including oncology, neurology, and immunology. In oncology, N-(2-chlorophenyl)-2-(dimethylamino)acetamide has been shown to inhibit the growth of cancer cells in vitro and in vivo. In neurology, N-(2-chlorophenyl)-2-(dimethylamino)acetamide has been studied for its potential to treat neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In immunology, N-(2-chlorophenyl)-2-(dimethylamino)acetamide has been shown to modulate the immune response and has potential as an immunomodulatory agent.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-2-(dimethylamino)acetamide is not fully understood, but it is believed to act through multiple pathways. N-(2-chlorophenyl)-2-(dimethylamino)acetamide has been shown to inhibit the activity of histone deacetylases (HDACs), which play a role in gene expression and cell proliferation. N-(2-chlorophenyl)-2-(dimethylamino)acetamide has also been shown to induce apoptosis in cancer cells through the mitochondrial pathway. Additionally, N-(2-chlorophenyl)-2-(dimethylamino)acetamide has been shown to modulate the activity of various signaling pathways including the PI3K/Akt/mTOR pathway and the NF-κB pathway.
Biochemical and Physiological Effects
N-(2-chlorophenyl)-2-(dimethylamino)acetamide has been shown to have a variety of biochemical and physiological effects. In cancer cells, N-(2-chlorophenyl)-2-(dimethylamino)acetamide has been shown to inhibit cell growth, induce apoptosis, and inhibit angiogenesis. In neurodegenerative diseases, N-(2-chlorophenyl)-2-(dimethylamino)acetamide has been shown to reduce oxidative stress and inflammation. In immunology, N-(2-chlorophenyl)-2-(dimethylamino)acetamide has been shown to modulate the immune response by regulating cytokine production and T cell activation.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2-chlorophenyl)-2-(dimethylamino)acetamide in lab experiments is its high purity and stability. N-(2-chlorophenyl)-2-(dimethylamino)acetamide is also easily synthesized and can be obtained in large quantities. One limitation of using N-(2-chlorophenyl)-2-(dimethylamino)acetamide is its potential toxicity, which can vary depending on the concentration and duration of exposure. It is important to use appropriate safety precautions when handling N-(2-chlorophenyl)-2-(dimethylamino)acetamide in lab experiments.

Future Directions

There are several potential future directions for N-(2-chlorophenyl)-2-(dimethylamino)acetamide research. One area of interest is the development of N-(2-chlorophenyl)-2-(dimethylamino)acetamide analogs with improved efficacy and safety profiles. Another area of interest is the investigation of N-(2-chlorophenyl)-2-(dimethylamino)acetamide's potential as a therapeutic agent for other diseases such as autoimmune disorders and infectious diseases. Finally, further research is needed to fully understand the mechanism of action of N-(2-chlorophenyl)-2-(dimethylamino)acetamide and its potential interactions with other drugs and compounds.
Conclusion
In conclusion, N-(2-chlorophenyl)-2-(dimethylamino)acetamide is a chemical compound with potential therapeutic applications in various fields of medicine. Its synthesis method is well-established and it has been shown to have a variety of biochemical and physiological effects. While there are limitations to its use in lab experiments, future directions for research hold promise for the development of new therapeutic agents based on N-(2-chlorophenyl)-2-(dimethylamino)acetamide.

Synthesis Methods

N-(2-chlorophenyl)-2-(dimethylamino)acetamide can be synthesized through a multistep process that involves the reaction of 2-chloroaniline with chloroacetyl chloride to form N-(2-chlorophenyl)acetamide. This intermediate is then reacted with dimethylamine in the presence of a base to produce N-(2-chlorophenyl)-2-(dimethylamino)acetamide. The yield of this reaction is typically around 70% and the purity can be improved through recrystallization.

properties

Product Name

N-(2-chlorophenyl)-2-(dimethylamino)acetamide

Molecular Formula

C10H13ClN2O

Molecular Weight

212.67 g/mol

IUPAC Name

N-(2-chlorophenyl)-2-(dimethylamino)acetamide

InChI

InChI=1S/C10H13ClN2O/c1-13(2)7-10(14)12-9-6-4-3-5-8(9)11/h3-6H,7H2,1-2H3,(H,12,14)

InChI Key

CMHOWUYRPKANHW-UHFFFAOYSA-N

SMILES

CN(C)CC(=O)NC1=CC=CC=C1Cl

Canonical SMILES

CN(C)CC(=O)NC1=CC=CC=C1Cl

Origin of Product

United States

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